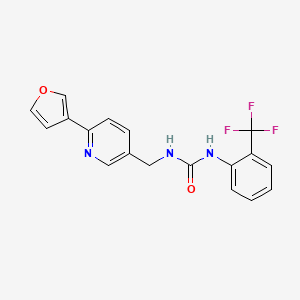

![molecular formula C14H23N3 B3008295 4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine CAS No. 343374-35-6](/img/structure/B3008295.png)

4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

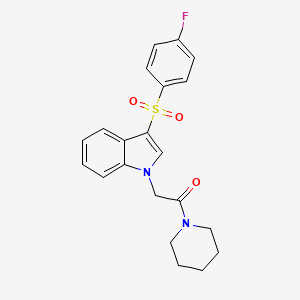

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the reaction of various amines with other chemical reagents. For instance, the aminolysis of a nitroamino pyrimidinone with different amines has been described, indicating that the amino group's steric factors and the reaction medium's dielectric permittivity are crucial for successful reactions . Although the exact synthesis of 4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is not detailed, similar methods could potentially be applied.

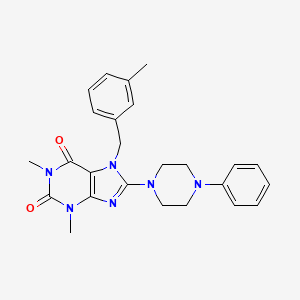

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by techniques such as NMR, elemental analysis, and X-ray diffraction . These methods can reveal the presence of intramolecular hydrogen bonds and the overall conformation of the molecule. For example, an intramolecular C–H…N hydrogen bond generating an S(6) ring motif has been observed . Such structural features are important for the stability and reactivity of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, including hydrogen bonding interactions that can lead to the formation of supramolecular structures . The reactivity of these compounds can be influenced by their electronic structure, which can be studied using density functional theory (DFT) calculations to predict properties like chemical hardness, potential, and electrophilicity index .

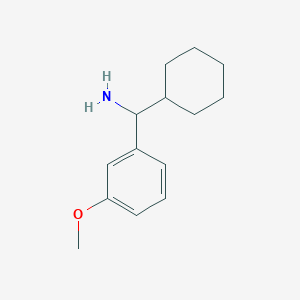

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's hydrogen bonding capability and, consequently, its solubility and melting point . Theoretical studies, such as DFT calculations, can provide insights into the thermodynamic properties and how they vary with temperature .

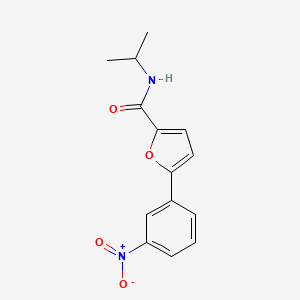

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine derivatives, including those similar to the compound , have been synthesized using one-pot methods, demonstrating their potential for efficient production. These methods allow for the creation of complex molecules with potential biological activities in a streamlined process, minimizing the need for multiple reaction steps and extensive purification processes. The one-pot synthesis approach is particularly valuable in drug discovery and material science for rapid compound library generation and optimization (Tugcu & Turhan, 2018).

Biological Activities

Studies on pyrimidine derivatives have shown that these compounds can possess significant biological activities, including antibacterial and antifungal properties. The ability to design and synthesize pyrimidine derivatives with specific functional groups opens up possibilities for their application in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Tugcu & Turhan, 2018).

properties

IUPAC Name |

4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-4-9-17(10-5-2)14-15-11(3)12-7-6-8-13(12)16-14/h4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBPUSNHVLZQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC(=C2CCCC2=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3008213.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3008221.png)

![[4-(3-Chlorophenyl)phenyl]-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3008229.png)

![4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine](/img/structure/B3008231.png)

![methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B3008233.png)